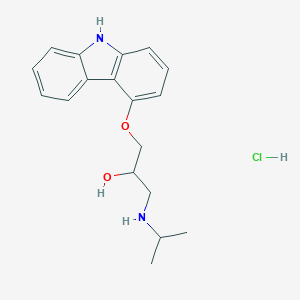
卡拉佐洛盐酸盐
描述
Promising high-affinity beta-adrenoceptor ligand for the noninvasive determination of beta receptor status using PET.
科学研究应用
抗菌剂
咔唑衍生物,例如卡拉佐洛盐酸盐,已显示出显著的生物活性,包括抗菌和抗真菌活性 . 这些化合物正在不断地被药物化学家研究,以寻找新的或改进的替代方案来对抗微生物感染 .
抗真菌剂
除了其抗菌特性,卡拉佐洛盐酸盐还表现出抗真菌活性 . 这使其成为开发新型抗真菌药物的潜在候选药物 .
微生物疾病的治疗
由于微生物疾病的耐药性,卡拉佐洛盐酸盐正在被研究作为治疗这些疾病的潜在替代方案 . 世界卫生组织 (WHO) 最近估计,到 2050 年,全球由抗菌素耐药病原体引起的死亡人数将达到每年 1000 万人 .
β-肾上腺素能受体靶向
基于咔唑的化合物,如卡拉佐洛盐酸盐,已被描述为有希望的β受体阻滞剂 . 他们正在通过分子对接研究来研究其与β1-AR 的活性结合位点相互作用的能力 .
心脏肥大的治疗
卡拉佐洛盐酸盐已在暴露于异丙肾上腺素 (ISO) 的 H9c2 心肌细胞中进行测试,以确认其作为β1 受体阻滞剂的潜力 . 一些化合物即使在低于已知β-AR 拮抗剂心得安的浓度下也对 ISO 依赖性体外心脏肥大有效
作用机制
Target of Action
Carazolol hydrochloride primarily targets the β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .
Mode of Action
Carazolol hydrochloride acts as a high affinity inverse agonist (also referred to as a beta blocker) of the β-adrenergic receptor . This means that it binds to these receptors and reduces their activity. The β-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Biochemical Pathways
By blocking these receptors, Carazolol hydrochloride can affect these processes .
Result of Action
The molecular and cellular effects of Carazolol hydrochloride’s action are primarily due to its ability to block β1 and β2 adrenergic receptors. This can lead to a decrease in heart rate, a decrease in the force of heart muscle contraction, and relaxation of smooth muscle in the airways and other tissues .
生化分析
Biochemical Properties
Carazolol hydrochloride is a β-adrenergic receptor (β-AR) ligand, with Kd values of 0.2, 0.03, and 4.47 nM for the human β1-, β2-, and β3-ARs, respectively . It interacts with these receptors, forming reversible bonds, and impedes the actions of catecholamines in times of stress by saturating their sites of operation .
Cellular Effects
Carazolol hydrochloride, as a beta-adrenergic receptor blocking agent, can influence cell function by modulating the activity of these receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .
Molecular Mechanism
Carazolol hydrochloride acts as a high-affinity inverse agonist (also referred to as a beta-blocker) of the β-adrenergic receptor . It forms reversible bonds with beta-receptors, impeding the actions of catecholamines in times of stress by saturating their sites of operation .
Temporal Effects in Laboratory Settings
It is known that Carazolol hydrochloride can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .
Dosage Effects in Animal Models
In animal models, the effects of Carazolol hydrochloride vary with different dosages. For instance, it reduces epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg .
Metabolic Pathways
It is known to interact with beta-adrenergic receptors, which play a crucial role in various metabolic processes .
Transport and Distribution
Given its role as a beta-adrenergic receptor blocking agent, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
Given its interaction with beta-adrenergic receptors, it is likely to be localized wherever these receptors are present .
属性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51997-43-4 | |
| Record name | Carazolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARAZOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


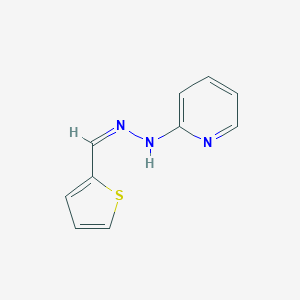
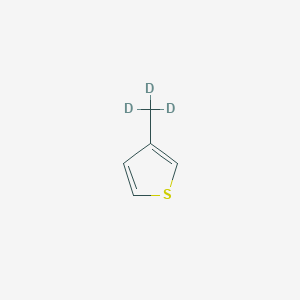
![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B19670.png)
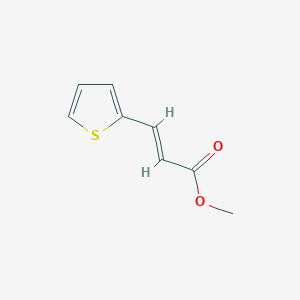
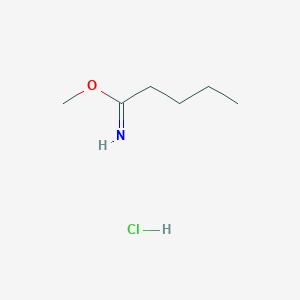
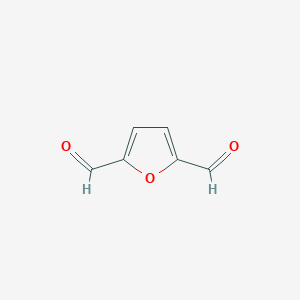
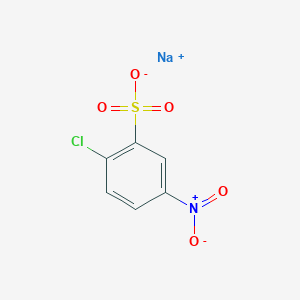
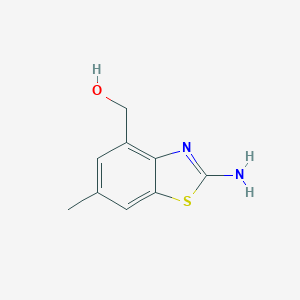
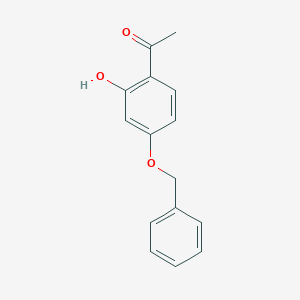
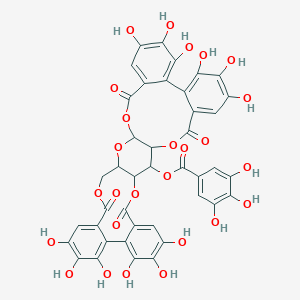
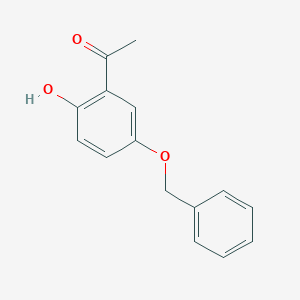

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
